(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O3S/c19-14-5-2-6-15(20)16(14)17(26)24-7-9-25(10-8-24)29(27,28)13-4-1-3-12(11-13)18(21,22)23/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUHOVMMVPPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine
Step 1: Sulfonylation of Piperazine
Piperazine (1 equiv) reacts with 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in dichloromethane at 0–5°C under nitrogen. Triethylamine (2 equiv) serves as a base to neutralize HCl byproducts.
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0–5°C → 25°C (gradual warming)
- Time: 12–16 hours
- Yield: 82–88%
Purification :
Crude product is washed with 1M HCl (to remove unreacted piperazine) and recrystallized from methanol.
Benzoylation of 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine
Step 2: Acylation with 2,6-Dichlorobenzoyl Chloride
The sulfonylated piperazine intermediate (1 equiv) reacts with 2,6-dichlorobenzoyl chloride (1.05 equiv) in tetrahydrofuran (THF) at reflux. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.
Reaction Conditions :
- Solvent: THF
- Temperature: 65–70°C (reflux)
- Time: 6–8 hours
- Yield: 75–80%
Key Considerations :
- Stoichiometric control prevents diacylation.
- DMAP enhances nucleophilicity of the piperazine nitrogen.
Optimization of Reaction Parameters
Solvent Selection
Comparative studies demonstrate:
| Solvent | Reaction Efficiency (%) | Purity (HPLC) |
|---|---|---|
| THF | 78 | 99.2 |
| DCM | 65 | 98.5 |
| Acetone | 58 | 97.8 |
THF optimizes solubility of both reactants and minimizes side product formation.
Catalytic Systems
DMAP vs. Triethylamine :
- DMAP (0.1 equiv) achieves 80% yield vs. 60% with triethylamine alone.
- DMAP’s role in activating the acyl chloride is critical for regioselectivity.
Purification and Characterization
Recrystallization Protocols
Final product purity (>99.5%) is achieved via:
- Primary Recrystallization : Methanol/water (4:1) at −10°C.
- Secondary Recrystallization : Acetone to eliminate residual dimethylaminopyridine.
Particle Size Distribution :
- D(90): <150 µm
- D(50): <50 µm
- D(10): <15 µm
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, sulfonyl aryl), 7.65–7.45 (m, 4H, dichlorophenyl), 3.80–3.20 (m, 8H, piperazine).
- FT-IR : 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A (Sulfonylation First) | Pathway B (Benzoylation First) |
|---|---|---|
| Overall Yield (%) | 72 | 58 |
| Purity (%) | 99.5 | 97.8 |
| Side Products | <0.1% | 1.2% (diacylation) |
Pathway A is industrially preferred due to higher efficiency and scalability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- Trifluoromethylpyridines
Uniqueness
Compared to similar compounds, (2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups. This structural feature imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.
Biological Activity
The compound (2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone , often referred to in literature as a piperazine derivative, has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
- Molecular Formula : C17H16Cl2F3N3O2S
- Molecular Weight : 442.29 g/mol
- CAS Number : [Not specified in sources]
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that the sulfonamide group plays a crucial role in enhancing the compound's binding affinity to target proteins, which may lead to significant pharmacological effects.
Antitumor Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of c-KIT kinase, a critical target in certain cancers such as gastrointestinal stromal tumors (GISTs). For instance, it has been reported that derivatives of this compound exhibit potent activity against both wild-type and drug-resistant mutants of c-KIT, with IC50 values in the nanomolar range. This suggests a promising avenue for developing new cancer therapies targeting c-KIT mutations associated with resistance to existing treatments like imatinib .
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. In vitro studies indicate that it may inhibit specific inflammatory pathways by modulating the production of cytokines and other inflammatory mediators. For example, it has been shown to reduce levels of prostaglandin E2 (PGE2) through inhibition of mPGES-1, an enzyme involved in the inflammatory response .
Case Study 1: c-KIT Inhibition
A study published in PubMed evaluated various derivatives of piperazine compounds for their ability to inhibit c-KIT kinase. The results demonstrated that certain modifications led to enhanced potency against both wild-type and mutant forms of c-KIT, indicating that structural variations significantly affect biological activity .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds revealed that they could effectively reduce inflammation in animal models. The compounds were tested for their ability to inhibit mPGES-1 activity and showed promising results with low IC50 values, indicating their potential use in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H16Cl2F3N3O2S |
| Molecular Weight | 442.29 g/mol |
| c-KIT Inhibition IC50 | <10 nM |
| mPGES-1 Inhibition IC50 | 8 nM |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonylation of the piperazine core and subsequent coupling with the dichlorophenyl moiety. Key parameters include:
- Temperature : Optimal ranges (e.g., 0–5°C for sulfonylation to prevent side reactions) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Catalysts : Use of triethylamine or DMAP to activate sulfonyl chloride intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent integration and electronic environments (e.g., distinguishing trifluoromethyl vs. chlorophenyl peaks) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 493.02) .
Q. What structural features contribute to the compound’s physicochemical properties?
- Methodological Answer :
- Dichlorophenyl Group : Enhances lipophilicity (logP ~3.8), critical for membrane permeability .
- Sulfonylpiperazine Moiety : Improves solubility in polar solvents (e.g., DMSO) and stabilizes receptor binding via hydrogen bonding .
- Trifluoromethyl Group : Increases metabolic stability by resisting oxidative degradation .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict bioactivity?
- Methodological Answer :
- Artificial Force Induced Reaction (AFIR) : Predicts viable reaction pathways for sulfonylation and coupling steps, reducing trial-and-error experiments .
- Molecular Docking : Simulates interactions with target receptors (e.g., serotonin 5-HT2A) to prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substituent Variation : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects on potency .
- In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Statistical Analysis : Multivariate regression identifies critical descriptors (e.g., steric bulk, logP) driving activity .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in physiological buffers, which may reduce in vivo efficacy .
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid clearance (e.g., CYP450-mediated oxidation) .
- Pharmacokinetic Studies : Measure plasma half-life (t1/2) and bioavailability in rodent models to align in vitro potency with in vivo exposure .
Q. How to address low yield in the sulfonylation step during synthesis?
- Methodological Answer :
- Activating Agents : Employ N-hydroxysuccinimide (NHS) esters to improve sulfonyl chloride reactivity .
- Solvent Optimization : Switch to anhydrous THF or acetonitrile to minimize hydrolysis .
- Temperature Gradients : Gradual warming (e.g., −10°C to room temperature) reduces side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
